5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
Overview
Description
The compound “5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one” is a type of heterocyclic compound . Heterocyclic compounds are abundantly present in nature and have made significant contributions to medicinal chemistry . This compound is a derivative of oxadiazole, a scaffold that exhibits a wide range of biological applications .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring attached to a 4-chlorophenyl group . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings . The chemical significant sites are identified by topology analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The compound also shows certain reactivity properties, as indicated by its involvement in various biological activities .Scientific Research Applications
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has been explored for its antiviral properties . Specifically, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This suggests potential applications in plant protection and viral disease management.
Medicinal Chemistry
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone: is an important derivative of this compound. It has been extensively studied for its scientific research applications, primarily as a selective estrogen receptor modulator (SERM) in medicine and biology. SERMs play a crucial role in hormone-related conditions and cancer treatment.
Chemical Biology
The 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol compound is another intriguing variant. It has potential applications in chemical biology. Researchers have explored its properties and interactions, which could lead to novel drug discovery or enzyme inhibition strategies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It’s worth noting that related compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate (atp), leading to cellular death .
Biochemical Pathways
For instance, chlorfenapyr acts as an uncoupler in mitochondrial oxidative phosphorylation .
Pharmacokinetics
A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans .
Result of Action
Related compounds have been shown to have potent antileishmanial and antimalarial activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and light exposure .
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of novel 1,3,4-oxadiazole-based drugs through structural modifications could ensure high cytotoxicity towards malignant cells . Additionally, the compound’s potential antiviral activity could be further investigated .
properties
IUPAC Name |
5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXCIADJXVFGAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455790 | |
Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1711-61-1 | |
Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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